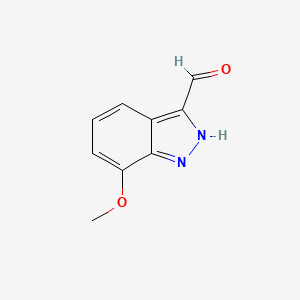
7-Methoxy-1H-indazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The methoxy group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation: 7-Methoxy-1H-indazole-3-carboxylic acid.
Reduction: 7-Methoxy-1H-indazole-3-methanol.
Substitution: Various substituted indazoles, depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly as kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, indazole derivatives often act as enzyme inhibitors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The methoxy and aldehyde groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the methoxy group, making it less hydrophobic.
7-Methyl-1H-indazole-3-carbaldehyde: Has a methyl group instead of a methoxy group, affecting its reactivity and solubility.
5-Methoxy-1H-indazole-3-carbaldehyde: The methoxy group is at a different position, altering its chemical properties.
Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-1H-indazole-3-carbaldehyde provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11) |
InChI Key |
VLFGPCFGXQRFBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





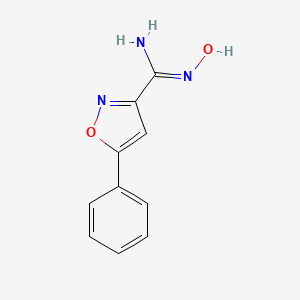
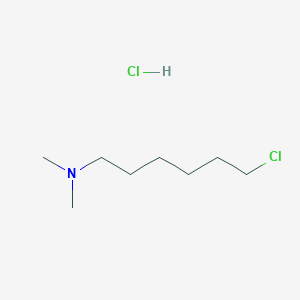
![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
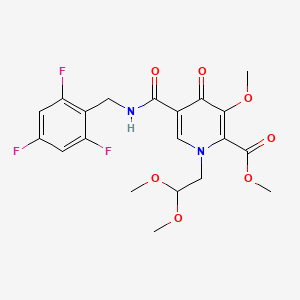
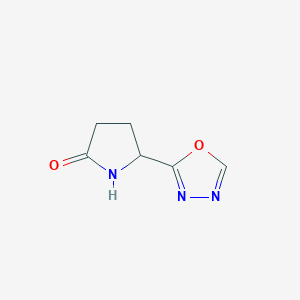
![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)

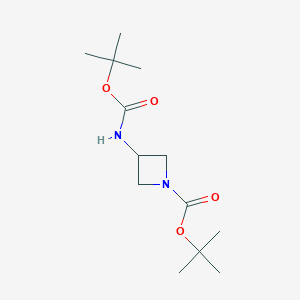
![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
![3-(2-Methylbenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12958372.png)
![tert-Butyl 8-hydroxy-8-methyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12958377.png)
